molecular formula C25H26ClN3O B15038150 N-[3-(benzyloxy)benzylidene]-4-(2-chlorobenzyl)piperazin-1-amine

N-[3-(benzyloxy)benzylidene]-4-(2-chlorobenzyl)piperazin-1-amine

Cat. No.: B15038150
M. Wt: 419.9 g/mol
InChI Key: RDKROQLFNRIYMY-UHFFFAOYSA-N
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Description

1-[3-(BENZYLOXY)PHENYL]-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE is a complex organic compound that features a benzyl ether group, a chlorophenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(BENZYLOXY)PHENYL]-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Benzyl Ether Group: This step involves the reaction of a phenol derivative with benzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the intermediate formed in the previous step.

    Attachment of the Chlorophenyl Group: The final step involves the reaction of the intermediate with a chlorophenyl derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-[3-(BENZYLOXY)PHENYL]-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the benzyl ether or chlorophenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-(BENZYLOXY)PHENYL]-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(BENZYLOXY)PHENYL]-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(BENZYLOXY)PHENYL]-N-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE
  • 1-[3-(BENZYLOXY)PHENYL]-N-{4-[(2-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE

Uniqueness

1-[3-(BENZYLOXY)PHENYL]-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where such properties are desired.

Properties

Molecular Formula

C25H26ClN3O

Molecular Weight

419.9 g/mol

IUPAC Name

N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(3-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C25H26ClN3O/c26-25-12-5-4-10-23(25)19-28-13-15-29(16-14-28)27-18-22-9-6-11-24(17-22)30-20-21-7-2-1-3-8-21/h1-12,17-18H,13-16,19-20H2

InChI Key

RDKROQLFNRIYMY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC(=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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